Exclusive Allenylation in Pb-Promoted Barbier Reactions versus Propargyl Bromide
In lead-promoted Barbier-type reactions with aldehydes in aqueous media, 3-bromo-1-phenylpropyne (phenylpropargyl bromide) delivers exclusively allenyl alcohol products in 52–84% yield, whereas unsubstituted propargyl bromide yields a mixture of allenyl and homopropargyl alcohols (31–71% yield) with allenyl:homopropargyl ratios ranging from 1:1.5 to 1:3 [1]. This represents a complete switch from a non-selective product distribution to 100% chemoselectivity for the allenic product, dictated solely by the presence of the phenyl substituent on the propargyl framework.
| Evidence Dimension | Product chemoselectivity (allenyl alcohol vs. homopropargyl alcohol) in Pb-promoted Barbier reaction with aldehydes |
|---|---|
| Target Compound Data | 52–84% yield; 100% allenyl alcohol; 0% homopropargyl alcohol |
| Comparator Or Baseline | Propargyl bromide (3-bromo-1-propyne): 31–71% yield; allenyl:homopropargyl = 1:1.5 to 1:3 (i.e., 40–25% allenyl : 60–75% homopropargyl) |
| Quantified Difference | Chemoselectivity: 100% allenyl (target) vs. 25–40% allenyl (comparator). Yield advantage: 52–84% vs. 31–71%. |
| Conditions | Powdered lead metal, aqueous media, aldehyde substrates; Chinese Journal of Chemistry 1997, 15(4), 361–365 |
Why This Matters
For synthetic chemists targeting allenic alcohol intermediates, only 3-bromo-1-phenylpropyne provides exclusive access to the desired regioisomer without requiring chromatographic separation of product mixtures.
- [1] Zhou, J.-Y.; Jia, Y.; Sun, G.-F.; Zhang, M.-F.; Wu, S.-H. Lead-promoted Barbier-type reaction of aldehydes with propargyl bromides in aqueous media. Chinese Journal of Chemistry 1997, 15 (4), 361–365. DOI: 10.1002/cjoc.19970150411. View Source
